molecular formula C15H16N2O3S2 B5377394 N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5377394
M. Wt: 336.4 g/mol
InChI Key: SUUGHUHYGYVKBA-UHFFFAOYSA-N
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Description

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE is a synthetic organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a thiophene ring through an acetamide linkage

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h2-8,10,16H,1,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUGHUHYGYVKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminophenyl sulfonamide with prop-2-en-1-yl chloride under basic conditions to form the sulfonamide intermediate.

    Acetamide Formation: The sulfonamide intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound can be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.

    Chemical Research: It serves as a model compound for studying sulfonamide chemistry and its reactivity.

Mechanism of Action

The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(FURAN-2-YL)ACETAMIDE: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and applications.

Uniqueness

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both sulfonamide and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

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